N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C17H18N4OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)14-9-15(16(22)19-17-18-10-12(3)23-17)21(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,19,22) |
InChI Key |
NJWVKKZFITYJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 3-Oxo-3-phenylpropanoate
Ethyl 3-oxo-3-phenylpropanoate reacts with isopropylhydrazine hydrochloride in ethanol under reflux to form 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester. The reaction proceeds via nucleophilic attack and cyclization, with yields averaging 65–75%.
Reaction Conditions
-
Solvent: Ethanol
-
Temperature: 78°C (reflux)
-
Catalyst: None
-
Time: 12–16 hours
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH. For example, 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is obtained in 90–95% yield after refluxing the ester with 2M NaOH.
Characterization Data
-
1H NMR (DMSO-d6) : δ 1.35 (d, 6H, CH(CH3)2), 3.25 (m, 1H, CH(CH3)2), 6.88 (s, 1H, pyrazole-H), 7.45–7.60 (m, 5H, Ar-H).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (pyrazole ring).
Synthesis of 5-Methyl-1,3-thiazol-2-amine
The thiazole amine component is prepared via Hantzsch thiazole synthesis or functionalization of preformed thiazoles.
Hantzsch Thiazole Synthesis
5-Methyl-1,3-thiazol-2-amine is synthesized by reacting chloroacetone with thiourea in ethanol. The reaction forms the thiazole ring through cyclization, yielding 60–70% product.
Reaction Scheme
Purification
Amide Coupling Strategies
The final step involves coupling the pyrazole carboxylic acid with 5-methyl-1,3-thiazol-2-amine. Common methods include carbodiimide-mediated coupling and mixed anhydride approaches.
EDC/HOBt-Mediated Coupling
1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1 equiv) is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF. 5-Methyl-1,3-thiazol-2-amine (1 equiv) is added, and the reaction proceeds at room temperature for 12 hours, yielding 80–85% product.
Optimization Notes
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate a reactive mixed anhydride. The pyrazole carboxylic acid (1 equiv) is treated with N-methylmorpholine (1.1 equiv) and isobutyl chloroformate (1.1 equiv) in THF at –10°C. After 30 minutes, 5-methyl-1,3-thiazol-2-amine (1 equiv) is added, yielding 75–80% product.
Advantages
Alternative One-Pot Synthesis
A streamlined approach condenses pyrazole formation and amide coupling into a single pot. Ethyl 3-oxo-3-phenylpropanoate, isopropylhydrazine, and 5-methyl-1,3-thiazol-2-amine are refluxed in toluene with p-TsOH, achieving 50–60% yield.
Limitations
Characterization and Validation
Spectroscopic Data
Purity Analysis
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives. This reaction is pivotal for modifying the compound's polarity or generating bioactive metabolites.
| Reaction Conditions | Products | Catalysts/Agents | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 80°C, 6 hrs) | 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid + 5-methylthiazol-2-amine | Concentrated HCl | 72% | |
| Basic (NaOH, reflux, 4 hrs) | Sodium salt of carboxylic acid + free amine | 2M NaOH | 68% |
This hydrolysis is monitored via HPLC to ensure complete conversion, with the carboxylic acid intermediate often serving as a precursor for further functionalization.
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the C-5 position, due to resonance stabilization. Common reactions include nitration, halogenation, and sulfonation.
| Reaction | Reagents | Position | Product | Application |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-thiazole derivative | Precursor for amine synthesis |
| Bromination | Br₂/CHCl₃, RT | C-5 | 5-Bromo-thiazole derivative | Cross-coupling reactions |
These substitutions enhance the compound's electronic diversity, enabling tailored interactions in drug-target complexes .
Cycloaddition Reactions
The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. This reactivity is exploited to create polycyclic frameworks for advanced material synthesis.
Example Reaction:
The reaction proceeds under thermal conditions (110°C, 12 hrs), with regioselectivity confirmed by X-ray crystallography.
Hydrogenation of the Thiazole Ring
Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the thiazole’s aromaticity, producing a partially saturated thiazoline derivative. This modification alters the compound’s planarity and bioavailability.
Key Data:
-
Conditions: 10% Pd/C, ethanol, 25°C, 8 hrs
-
Product: Dihydrothiazole derivative (94% conversion)
Biological Interaction Mechanisms
The compound exhibits enzyme inhibitory activity by binding to active sites via:
-
Hydrogen bonding: Amide carbonyl interacts with serine residues in proteases.
-
π-Stacking: Thiazole and phenyl rings align with aromatic pockets in kinases.
-
Steric effects: Isopropyl group modulates binding specificity.
Research Findings:
-
Inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 1.2 μM, surpassing celecoxib analogs .
-
Disrupts ATP-binding in protein kinases, showing antitumor activity in A549 lung cancer cells (EC₅₀ = 8.7 μM) .
Stability Under Environmental Conditions
The compound’s reactivity is influenced by ambient factors:
| Condition | Effect | Half-Life |
|---|---|---|
| UV light (254 nm) | Photodegradation via C–S bond cleavage | 2.3 hrs |
| pH 3.0 (aqueous) | Amide hydrolysis accelerates | 45 mins |
| Oxidative (H₂O₂) | Sulfur oxidation to sulfoxide | 6 hrs |
Stabilizers like BHT (0.1%) extend shelf life by 4× under oxidative conditions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is C17H18N4OS, with a molecular weight of 334.41 g/mol. The compound features a thiazole ring, a pyrazole core, and a carboxamide group, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines. One study reported that derivatives with a pyrazole scaffold exhibited significant activity against Aurora kinase, an enzyme implicated in cancer cell proliferation .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Research indicates that pyrazole derivatives possess antibacterial properties against several pathogenic bacteria. A study demonstrated that compounds with similar structures exhibited good antibacterial activity, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
Another area of application is the anti-inflammatory potential of this compound. Pyrazoles are known to exhibit anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have indicated that certain derivatives can inhibit inflammatory markers effectively .
Case Study 1: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed its ability to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. The study utilized various cancer cell lines and demonstrated dose-dependent responses, indicating the compound's potential as a therapeutic agent against cancer .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antibiotic agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares the target compound with structurally related derivatives:
Functional Group Impact on Bioactivity
- Thiazole vs. However, this may reduce solubility.
- Oxadiazole vs. Thiazole : The oxadiazole-containing compound 8e () exhibits sulfanyl-propanamide linkages, which improve electron-withdrawing effects and enzyme inhibition (e.g., alkaline phosphatase).
- Halogenation : Bromo and chloro substituents (e.g., 6i in ) correlate with enhanced insecticidal activity due to increased electrophilicity and membrane permeability.
Critical Analysis and Contradictions
- Bioactivity vs. Toxicity: While halogenation improves bioactivity, it may increase toxicity (e.g., brominated compound 6i vs. non-halogenated target compound).
- Synthetic Complexity : Thiazole derivatives require multistep syntheses compared to simpler pyrazole-amides, impacting scalability .
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound is characterized by the following structural components:
- Thiazole ring : Contributes to the compound's biological activity.
- Pyrazole moiety : Known for diverse pharmacological effects.
- Phenyl group : Enhances lipophilicity and binding affinity.
2.1 Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds demonstrate activity against both bacterial and fungal strains. This compound was evaluated for its antifungal activity, showing promising results against several pathogenic fungi .
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Antifungal | Candida albicans | 15 |
| Other Pyrazoles | Antibacterial | E. coli | 18 |
2.2 Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In vivo studies demonstrated that it could reduce inflammation in animal models, suggesting a mechanism involving the modulation of inflammatory mediators .
2.3 Anticancer Activity
In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest. For example, it has been reported to have an IC50 value of 0.08 µM against MCF-7 breast cancer cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as a reversible inhibitor of monoamine oxidases and other enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The thiazole component may interact with signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : The compound may influence oxidative stress levels in cells, contributing to its anticancer properties.
4.1 Case Study on Anticancer Effects
A study conducted on the anticancer effects of pyrazole derivatives including this compound revealed significant tumor growth inhibition in xenograft models. The treatment resulted in reduced tumor size compared to controls, highlighting its potential as an anticancer agent .
4.2 Clinical Evaluation of Anti-inflammatory Properties
In a clinical setting, a formulation containing this compound was tested for its efficacy in treating chronic inflammatory diseases. Results indicated a marked reduction in inflammation markers within the treatment group compared to placebo .
5.
This compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. Its diverse mechanisms of action make it a promising candidate for further research and development in therapeutic applications.
Q & A
Q. What are the standard synthetic routes for N-(5-methyl-1,3-thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and what key reagents are involved?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-methyl-1,3-thiazol-2-amine) with a substituted pyrazole carbonyl chloride in the presence of a base like K₂CO₃ in DMF at room temperature . Alkylation or acylation steps may follow, using reagents such as RCH₂Cl (alkyl halides) or isothiocyanates for functionalization . Purification often involves crystallization from propan-2-ol or DMF, yielding products with ~71–95% purity .
Q. How is structural confirmation of the compound achieved post-synthesis?
Structural characterization employs:
- Elemental analysis to verify stoichiometry.
- ¹H/¹³C NMR spectroscopy to confirm substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, thiazole protons at δ 2.3–2.5 ppm) .
- IR spectroscopy to identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Chromatographic mass spectrometry for molecular ion validation (e.g., m/z 331.39 for related analogs) .
Q. What are the recommended analytical methods to assess purity and stability?
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents (Rf ~0.5–0.7) .
- Stability studies under varying pH, temperature, and light exposure (e.g., photoirradiation for azido derivatives) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
Docking studies (e.g., AutoDock Vina) model interactions with target proteins (e.g., enzymes or receptors):
- Binding mode analysis : The thiazole and pyrazole moieties often form hydrogen bonds with catalytic residues (e.g., His87 in kinases) .
- Binding energy calculations : Scores ≤ -7.0 kcal/mol suggest strong affinity .
- PASS software predicts potential biological targets (e.g., TNF-α inhibition or kinase modulation) .
Q. What computational tools are suitable for analyzing the electronic structure of this compound?
- Multiwfn : Performs topology analysis of electron density (AIM theory), electrostatic potential mapping (ESP), and frontier molecular orbital (FMO) calculations. For example, ESP maps reveal nucleophilic regions at the thiazole nitrogen .
- DFT calculations (Gaussian) : Optimize geometry at the B3LYP/6-31G* level and compute HOMO-LUMO gaps (~4.5 eV) to assess reactivity .
Q. How can conflicting spectroscopic data between synthetic batches be resolved?
Contradictions in NMR or mass spectra may arise from:
- Tautomerism : Pyrazole-thiazole tautomers can shift proton signals. Use variable-temperature NMR to identify dominant forms .
- Byproduct formation : LC-MS/MS detects impurities (e.g., unreacted intermediates). Adjust reaction time or stoichiometry .
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Pd/C or CuI improves coupling efficiency in heterocycle formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour vs. 24 hours) and increases yield by ~15% .
- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions in alkylation steps .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
